1-Butene, 1-[(1-methylethyl)thio]-, (E)-
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Overview
Description
1-Butene, 1-[(1-methylethyl)thio]-, (E)- is an organic compound with the molecular formula C7H14S and a molecular weight of 130.251 . It is characterized by the presence of a butene backbone with a 1-methylethylthio substituent at the first carbon atom. This compound is notable for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-Butene, 1-[(1-methylethyl)thio]-, (E)- typically involves the reaction of 1-butene with 1-methylethylthiol under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the thiol group to the butene backbone. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Butene, 1-[(1-methylethyl)thio]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiols.
Scientific Research Applications
1-Butene, 1-[(1-methylethyl)thio]-, (E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Butene, 1-[(1-methylethyl)thio]-, (E)- involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-donating properties of the thiol group .
Comparison with Similar Compounds
1-Butene, 1-[(1-methylethyl)thio]-, (E)- can be compared with similar compounds such as:
1-Butene, 1-[(1,1-dimethylethyl)thio]-, (E)-: This compound has a similar structure but with a 1,1-dimethylethyl group instead of a 1-methylethyl group.
1-Butene, 1-(methylthio)-, (E)-: This compound features a methylthio group instead of a 1-methylethylthio group.
The uniqueness of 1-Butene, 1-[(1-methylethyl)thio]-, (E)- lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
121222-72-8 |
---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-4-5-6-8-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
JALQPMTWIUUJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CSC(C)C |
Origin of Product |
United States |
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